N-cyclohexyl-5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxamide N-cyclohexyl-5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15027793
InChI: InChI=1S/C16H19N5O2S/c22-14(17-11-7-3-1-4-8-11)13-15(24-21-20-13)19-16(23)18-12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H,17,22)(H2,18,19,23)
SMILES:
Molecular Formula: C16H19N5O2S
Molecular Weight: 345.4 g/mol

N-cyclohexyl-5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxamide

CAS No.:

Cat. No.: VC15027793

Molecular Formula: C16H19N5O2S

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

N-cyclohexyl-5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxamide -

Specification

Molecular Formula C16H19N5O2S
Molecular Weight 345.4 g/mol
IUPAC Name N-cyclohexyl-5-(phenylcarbamoylamino)thiadiazole-4-carboxamide
Standard InChI InChI=1S/C16H19N5O2S/c22-14(17-11-7-3-1-4-8-11)13-15(24-21-20-13)19-16(23)18-12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H,17,22)(H2,18,19,23)
Standard InChI Key KYFZLNXSNGZIOY-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)NC(=O)C2=C(SN=N2)NC(=O)NC3=CC=CC=C3

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Composition and Structural Features

N-cyclohexyl-5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxamide (IUPAC name: N-cyclohexyl-5-(phenylcarbamoylamino)thiadiazole-4-carboxamide) possesses the molecular formula C₁₆H₁₉N₅O₂S and a molar mass of 345.4 g/mol. The canonical SMILES string C1CCC(CC1)NC(=O)C2=C(SN=N2)NC(=O)NC3=CC=CC=C3 reveals its critical functional groups:

  • A 1,2,3-thiadiazole ring serving as the central heterocycle

  • A cyclohexyl carboxamide substituent at position 4

  • A phenylcarbamoyl amino group at position 5

The thiadiazole core’s electron-deficient nature, combined with the hydrogen-bonding capabilities of the carboxamide groups, creates a pharmacophore capable of both hydrophobic interactions and polar contacts with biological targets.

Physicochemical Profile

Key physicochemical parameters include:

PropertyValue
Molecular Weight345.4 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5
Rotatable Bond Count5
Topological Polar Surface113 Ų

These properties suggest moderate membrane permeability balanced with sufficient solubility for pharmacological activity, positioning the compound favorably for drug development.

Synthetic Methodology and Optimization

Multi-Step Synthesis Pathway

The synthesis follows a convergent approach involving three primary stages:

  • Thiadiazole Core Formation: Cyclocondensation of thiosemicarbazide derivatives with α-keto acids under acidic conditions generates the 1,2,3-thiadiazole ring system.

  • Carboxamide Installation: Reaction of 5-amino-1,2,3-thiadiazole-4-carboxylic acid with cyclohexylamine using carbodiimide coupling agents produces the N-cyclohexyl carboxamide intermediate.

  • Phenylcarbamoyl Functionalization: Sequential treatment with phenyl isocyanate in anhydrous DMF introduces the terminal urea linkage.

Yield Enhancement Strategies

Recent optimizations employing microwave-assisted synthesis reduced reaction times by 40% while maintaining yields above 78%. Purification via silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) achieves >95% purity as verified by HPLC.

Biological Activity Profile

Anti-Inflammatory Efficacy

In LPS-induced RAW 264.7 macrophage models, the compound demonstrated dose-dependent suppression of pro-inflammatory mediators:

Inflammatory MarkerIC₅₀ (μM)Maximum Inhibition (%)
TNF-α12.483.2 ± 2.1
IL-614.777.8 ± 3.4
COX-29.889.1 ± 1.9

Mechanistic studies revealed NF-κB pathway inhibition through IκBα stabilization, preventing nuclear translocation of p65 subunits.

Broad-Spectrum Antimicrobial Action

Against clinically relevant pathogens, minimum inhibitory concentrations (MICs) were determined:

MicroorganismMIC (μg/mL)
Staphylococcus aureus8.2
Escherichia coli16.5
Candida albicans32.8

Notably, the compound exhibited bactericidal activity against methicillin-resistant S. aureus (MRSA) at 4× MIC, with complete eradication observed within 8 hours.

Mechanism of Action Insights

Enzymatic Target Engagement

Molecular docking simulations identified three potential targets:

  • COX-2 (PDB 5KIR): Binding energy -9.8 kcal/mol via π-π stacking with Tyr385

  • DNA Gyrase (PDB 1KZN): -8.4 kcal/mol interaction at ATP-binding pocket

  • Tubulin (PDB 5J2U): -7.9 kcal/mol at colchicine site

Experimental validation confirmed COX-2 inhibition (Ki = 0.48 μM) through competitive fluorescence displacement assays using celecoxib as reference.

Transcriptomic Effects

RNA-seq analysis of treated MCF-7 cells revealed 5-fold upregulation of BAX and 3.7-fold suppression of BCL2, corroborating pro-apoptotic activity. Pathway enrichment highlighted significant modulation of PI3K/AKT/mTOR and MAPK signaling cascades.

Comparative Analysis with Structural Analogs

The compound’s unique pharmacological profile emerges from systematic comparisons with related thiadiazoles:

CompoundAnti-Inflammatory IC₅₀Antimicrobial MICAnticancer GI₅₀
Target Compound12.4 μM (TNF-α)8.2 μg/mL (Sa)6.7 μM (MCF-7)
N-(5-cyclohexyl-thiadiazol)18.9 μM12.4 μg/mL14.2 μM
5-amino-thiadiazole deriv.22.1 μM25.7 μg/mL22.8 μM

Superior potency stems from the synergistic electron-withdrawing effects of the thiadiazole ring and hydrogen-bonding capacity of the urea linkage.

Pharmacokinetic Considerations

ADMET Profiling

In silico predictions using SwissADME indicate:

  • High gastrointestinal absorption (HIA = 92.7%)

  • Blood-brain barrier permeability (log BB = -0.4)

  • CYP3A4 substrate (Probability = 0.81)

  • Low acute toxicity (LD₅₀ predicted > 2000 mg/kg)

Metabolic Stability

Hepatic microsome assays demonstrated t₁/₂ = 48 minutes in human models, with primary metabolites arising from:

  • Cyclohexyl hydroxylation (m/z 361.2)

  • Thiadiazole ring cleavage (m/z 198.1)

Current Research Directions

Ongoing investigations focus on:

  • Nanoparticle Formulation: PLGA-based systems improving aqueous solubility 18-fold

  • Combination Therapy: Synergy with doxorubicin (CI = 0.32) in triple-negative breast cancer models

  • Toxicology Studies: 28-day repeated dose assessment in murine models

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator